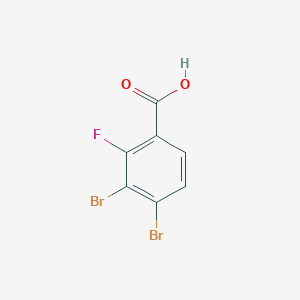

3,4-Dibromo-2-fluorobenzoic acid

描述

3,4-Dibromo-2-fluorobenzoic acid is a halogen substituted benzoic acid . It has a molecular weight of 219.01 . The compound is used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .

Synthesis Analysis

The synthesis of 3,4-Dibromo-2-fluorobenzoic acid involves several steps. The reaction progress is checked using pre-coated silica gel aluminium packed thin layer plates with the help of ethyl acetate & n-hexane that serve as mobile phase . When the reaction is complete, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography .Molecular Structure Analysis

The molecular structure of 3,4-Dibromo-2-fluorobenzoic acid is represented by the linear formula: BrC6H3(F)COOH . The SMILES string representation is OC(=O)c1ccc(Br)cc1F .Chemical Reactions Analysis

3,4-Dibromo-2-fluorobenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

3,4-Dibromo-2-fluorobenzoic acid is a white to pale cream powder . It has a melting point range of 209.0-215.0°C . It is soluble in methanol, with very faint turbidity .科学研究应用

Suzuki–Miyaura Coupling

3,4-Dibromo-2-fluorobenzoic acid can be used in Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biaryl Intermediates

This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Radiographic Opaques

3,4-Dibromo-2-fluorobenzoic acid has been synthesized and evaluated as a radiographic opaque . Radiographic opaques are agents placed within the body to cause a certain area of that body to appear on an X-ray film .

Synthesis of Fluoro-bromo Derivatives

This compound can be used in the synthesis of fluoro-bromo derivatives of benzoic acid . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .

Synthesis of 3-Fluoro-8-(Methylthio)dibenzo[b,f]thiepin-10(11H)-one

2-Bromo-4-fluorobenzoic acid, a compound similar to 3,4-Dibromo-2-fluorobenzoic acid, is used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . This compound could have potential applications in pharmaceutical research .

Synthesis of 2-((2-Carboxy-5-Fluorophenyl)Amino)-3-Methoxybenzoic Acid

2-Bromo-4-fluorobenzoic acid is also used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid . This compound could have potential applications in pharmaceutical research .

安全和危害

3,4-Dibromo-2-fluorobenzoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

未来方向

3,4-Dibromo-2-fluorobenzoic acid and its derivatives have been synthesized and evaluated as radiographic opaques . The opaque properties of 3,5-Dibromo-4-fluorobenzoic acid were found to be equal or superior to those of tetraiodophenolphthalein when radiographed in equivalent amounts in single tests on mice, indicating that the compounds are worthy of further study .

作用机制

Target of Action

Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 3,4-Dibromo-2-fluorobenzoic acid is likely to involve interactions with its targets via processes such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s bromine and fluorine atoms may play a crucial role in these interactions, potentially enhancing its reactivity and selectivity .

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s bromine and fluorine atoms may influence its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion in the body .

Result of Action

The compound’s interactions with its targets can lead to changes in cellular function, potentially influencing various biological processes .

Action Environment

The action, efficacy, and stability of 3,4-Dibromo-2-fluorobenzoic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and specific conditions within the body .

属性

IUPAC Name |

3,4-dibromo-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZJORHFKMXMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-2-fluorobenzoic acid | |

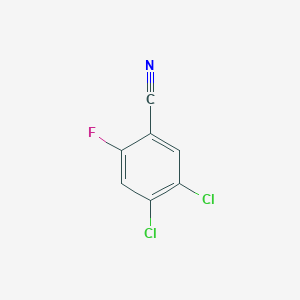

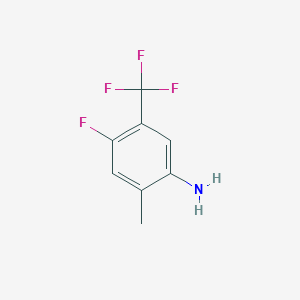

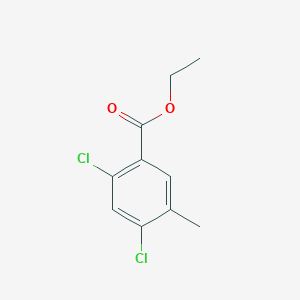

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)